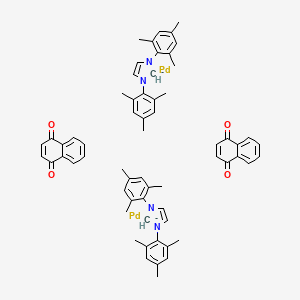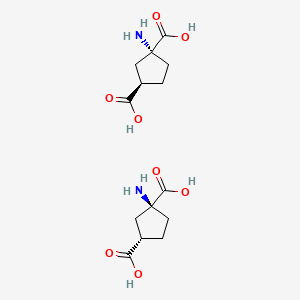
(+/-)-trans-1-Amino-1,3-dicarboxycyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-trans-1-Amino-1,3-dicarboxycyclopentane is a cyclopentane derivative with two carboxyl groups and an amino group attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-1-Amino-1,3-dicarboxycyclopentane typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of cyclopentadiene derivatives, which undergo cyclization in the presence of catalysts and specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-trans-1-Amino-1,3-dicarboxycyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
(+/-)-trans-1-Amino-1,3-dicarboxycyclopentane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (+/-)-trans-1-Amino-1,3-dicarboxycyclopentane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane derivatives: Other cyclopentane derivatives with different functional groups.
Amino acids: Compounds with similar amino and carboxyl functional groups.
Uniqueness
(+/-)-trans-1-Amino-1,3-dicarboxycyclopentane is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H22N2O8 |
|---|---|
Peso molecular |
346.33 g/mol |
Nombre IUPAC |
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid;(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/2C7H11NO4/c2*8-7(6(11)12)2-1-4(3-7)5(9)10/h2*4H,1-3,8H2,(H,9,10)(H,11,12)/t2*4-,7-/m10/s1 |
Clave InChI |
DXLSPTHQGVGVTN-ATXZCBKLSA-N |
SMILES isomérico |
C1C[C@@](C[C@@H]1C(=O)O)(C(=O)O)N.C1C[C@](C[C@H]1C(=O)O)(C(=O)O)N |
SMILES canónico |
C1CC(CC1C(=O)O)(C(=O)O)N.C1CC(CC1C(=O)O)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


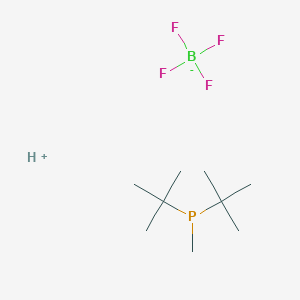
![2-[[(2R)-2-(4-carboxybutanoyloxy)-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12351722.png)
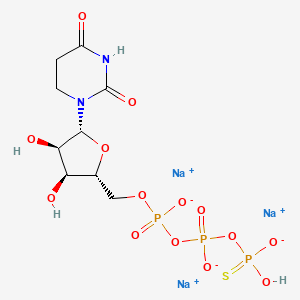
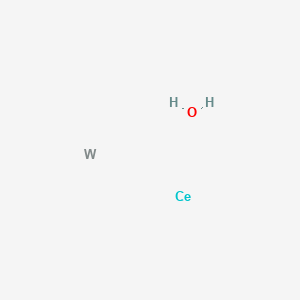
![(2Z)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide](/img/structure/B12351737.png)
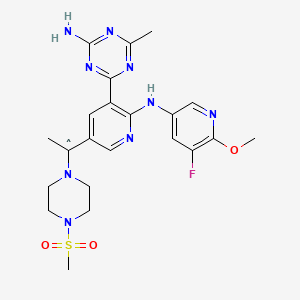
![disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B12351745.png)

![(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B12351767.png)
![6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12351774.png)
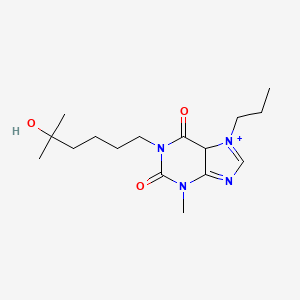
![(E)-4-[2-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B12351792.png)
